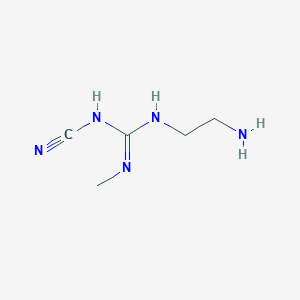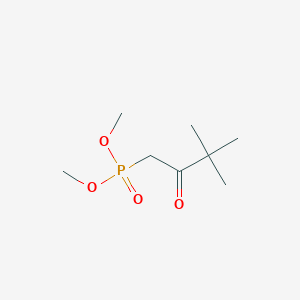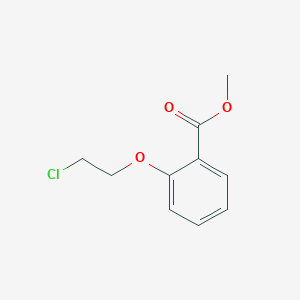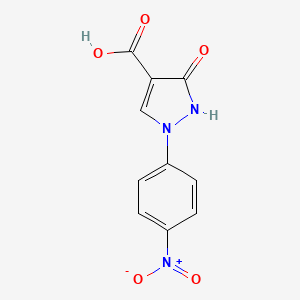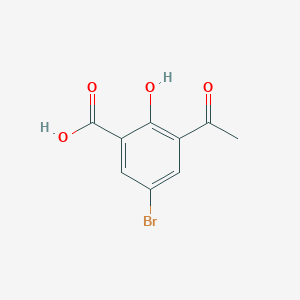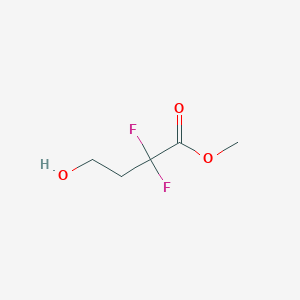
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine
描述
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine is a compound that features a phenylamine core substituted with a chloro group and an imidazole moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine typically involves the formation of the imidazole ring followed by its attachment to the phenylamine core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
化学反应分析
Types of Reactions
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
科学研究应用
3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to changes in their conformation and activity .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-methyl-2-phenylimidazole
- 4,5-dichloro-1H-imidazole
- 2-methyl-1H-imidazole
Uniqueness
What sets 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the imidazole moiety allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H10ClN3S |
|---|---|
分子量 |
239.73 g/mol |
IUPAC 名称 |
3-chloro-4-(1-methylimidazol-2-yl)sulfanylaniline |
InChI |
InChI=1S/C10H10ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(12)6-8(9)11/h2-6H,12H2,1H3 |
InChI 键 |
VEKOZCQMIHXUDA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)N)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

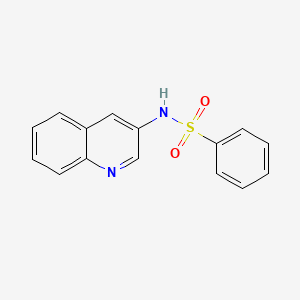
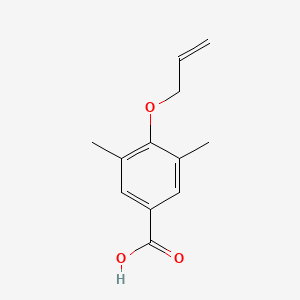
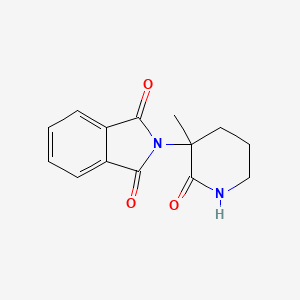
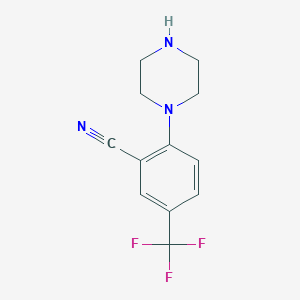
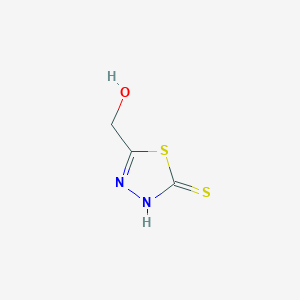
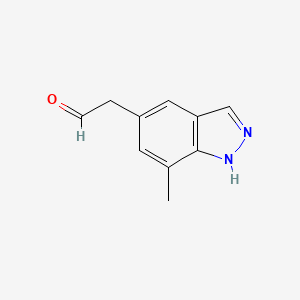
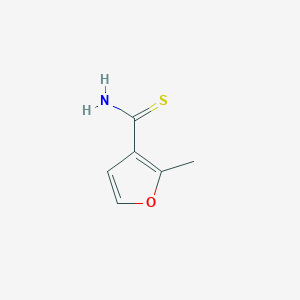
![3-(6-Methoxynaphthalen-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8673191.png)
